

Comprehensive Structure Elucidation of 4-Benzyl-2,6-dimethylmorpholine: A Technical Guide

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Compound of Interest

Compound Name:	4-Benzyl-2,6-dimethylmorpholine
CAS No.:	61636-30-4
Cat. No.:	B1315209

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Executive Summary

The structural elucidation of substituted saturated heterocycles remains a critical competency in medicinal chemistry and drug development. **4-Benzyl-2,6-dimethylmorpholine** (Chemical Formula:

) presents a unique analytical challenge due to its rigid chair conformation and the presence of two stereocenters at the C2 and C6 positions. This whitepaper provides an in-depth, self-validating methodological framework for the definitive structural and stereochemical characterization of this molecule, leveraging High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Landscape & Conformational Analysis

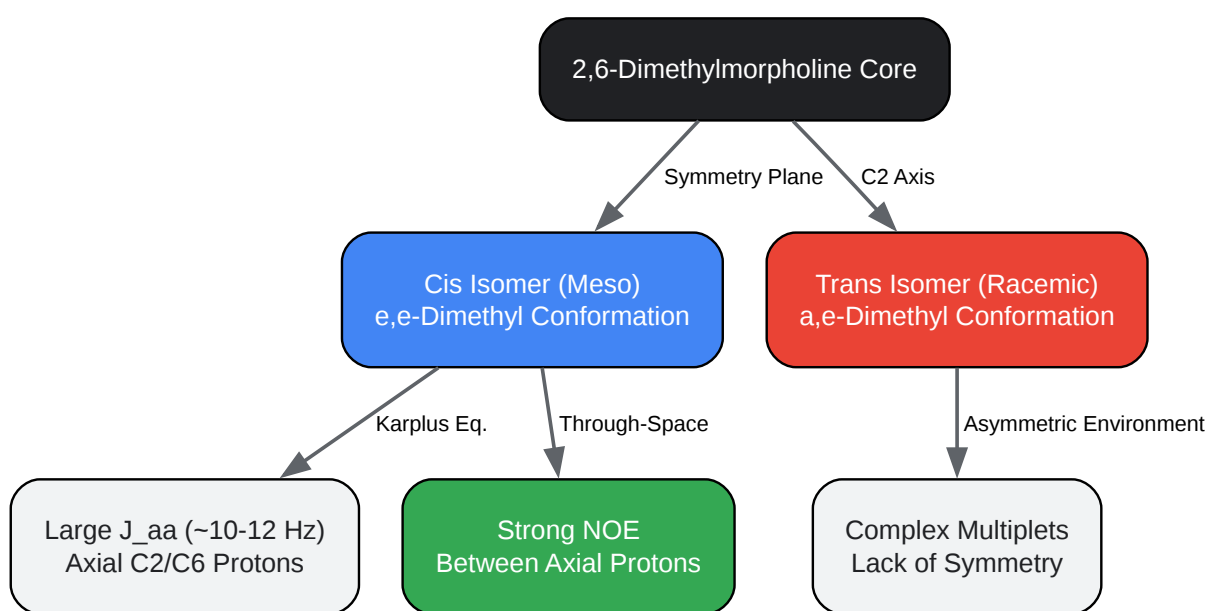
The morpholine ring is a ubiquitous scaffold in drug design, characterized by a six-membered saturated heterocycle containing both oxygen and nitrogen[1]. Unlike linear systems where

bonds freely rotate, the morpholine ring adopts a highly fixed chair conformation to minimize steric strain[2].

The addition of methyl groups at the C2 and C6 positions introduces stereochemical complexity, resulting in two distinct diastereomeric possibilities:

- Cis-Isomer (Meso, 2R,6S): Both methyl groups occupy the thermodynamically favored equatorial positions. The molecule possesses a plane of symmetry passing through the oxygen and nitrogen atoms.
- Trans-Isomer (Racemic, 2R,6R / 2S,6S): One methyl group is forced into an axial position while the other remains equatorial, incurring significant 1,3-diaxial strain[3].

Because the N-benzyl group typically adopts an equatorial position to avoid 1,3-diaxial interactions with the ring protons, the definitive elucidation of this compound hinges entirely on mapping the relative stereochemistry of the C2/C6 methyl groups using the Karplus equation[1].

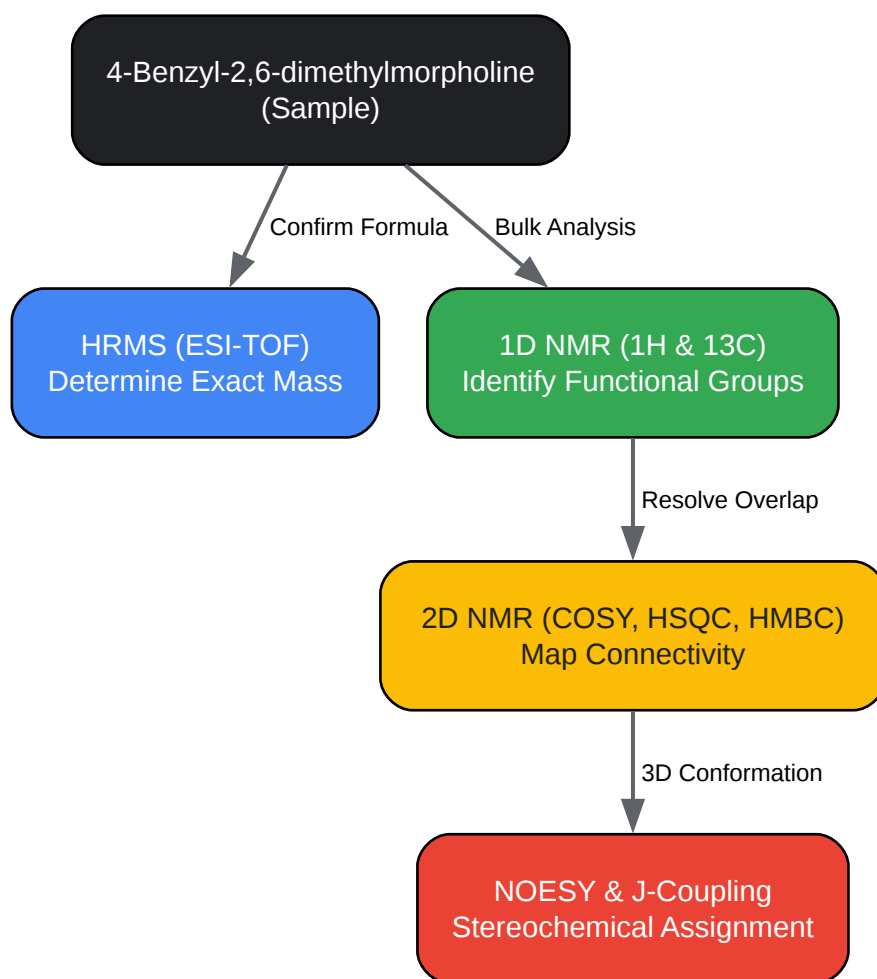


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Fig 1. Divergent NMR characteristics used to distinguish cis and trans isomers.

Strategic Elucidation Workflow

To ensure scientific integrity, the elucidation process must be orthogonal—meaning independent analytical techniques are used to mutually validate the proposed structure.



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Fig 2. Orthogonal workflow for the structural elucidation of morpholine derivatives.

Experimental Methodologies & Causality

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm the exact molecular formula (

) to rule out synthetic byproducts or degradation.

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid. **Causality:** Formic acid promotes protonation of the morpholine nitrogen, ensuring a strong signal.
- **Acquisition:** Inject into an ESI-TOF mass spectrometer operating in positive ion mode. **Causality:** Electrospray Ionization (ESI) is a "soft" ionization technique that prevents the fragmentation of the benzyl group, preserving the intact molecular ion.
- **Validation:** The theoretical exact mass for is 206.1545 Da. The protocol is self-validating if the observed mass falls within a mass error of ppm.

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Map the atomic connectivity and determine the relative stereochemistry of the C2/C6 methyl groups.

- **Sample Preparation:** Dissolve 15-20 mg of the compound in 0.6 mL of containing 0.03% v/v Tetramethylsilane (TMS). **Causality:** provides a lock signal for the spectrometer, while TMS acts as an internal chemical shift reference (0.00 ppm), ensuring the self-calibration of the dataset.
- **1D NMR Acquisition:** Acquire at 400 MHz or higher. Set the relaxation delay () to 2.0 seconds. **Causality:** A sufficient relaxation delay ensures accurate integration of the proton signals, which is critical for confirming the ratio of aromatic (5H) to aliphatic protons.
- **2D NOESY Acquisition:** **Causality:** Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space ($< 5 \text{ \AA}$). In the cis-isomer, the axial protons at C2, C6, C3, and C5 will show strong through-space correlations, definitively proving the equatorial positioning of the methyl groups.

Data Interpretation & Quantitative Summaries

NMR and the Karplus Equation

The defining feature of the NMR spectrum for the cis-isomer of **4-benzyl-2,6-dimethylmorpholine** is the splitting pattern of the morpholine ring protons. Because both methyl groups are equatorial, the protons attached to C2 and C6 are axial.

According to the Karplus equation, the dihedral angle between two adjacent axial protons is approximately 180° , resulting in a large vicinal coupling constant (

Hz)[1]. Conversely, the angle between an axial and an equatorial proton is $\sim 60^\circ$, yielding a small coupling constant (

Hz). The observation of a large

coupling for the C3/C5 axial protons definitively proves the rigid chair conformation and the cis relationship of the methyl groups[2].

Data Tables

Table 1:

NMR Data Summary (cis-**4-Benzyl-2,6-dimethylmorpholine** in

)

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment Causality
Ph-H	7.20 - 7.35	Multiplet (m)	5H	-	Aromatic ring protons.
C2-H, C6-H	3.65 - 3.75	Multiplet (m)	2H		Deshielded by adjacent oxygen. Axial position confirmed by coupling to C3/C5.
N-CH2-Ph	3.45	Singlet (s)	2H	-	Benzylic protons. Appears as a singlet due to the symmetry of the cis-isomer.
C3-H, C5-H (eq)	2.65 - 2.75	ddd	2H	,	Equatorial protons adjacent to nitrogen. Small coupling to C2/C6 axial protons.
C3-H, C5-H (ax)	1.70 - 1.80	dd (or t)	2H	,	Axial protons adjacent to nitrogen. Large confirms the cis-e,e-

dimethyl
geometry.

2,6-CH ₃	1.12	Doublet (d)	6H	Methyl groups split by the single adjacent proton at C2/C6.
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Table 2:

NMR Data Summary

Position	Chemical Shift (, ppm)	Carbon Type	Assignment Causality
Ph (ipso)	138.2	Quaternary (C)	Deshielded by the benzylic substitution.
Ph (o, m, p)	127.0 - 129.0	Methine (CH)	Standard aromatic carbon shifts.
C2, C6	71.5	Methine (CH)	Highly deshielded due to direct attachment to the electronegative oxygen atom[3].
N-CH ₂ -Ph	63.2	Methylene ()	Benzylic carbon attached to nitrogen.
C3, C5	59.8	Methylene ()	Deshielded by the adjacent nitrogen atom.
2,6-CH ₃	19.2	Methyl ()	Upfield aliphatic carbons.

Conclusion

The structural elucidation of **4-benzyl-2,6-dimethylmorpholine** requires a rigorous, multi-modal approach. By combining the exact mass capabilities of HRMS with the stereochemical resolving power of 1D and 2D NMR spectroscopy, researchers can definitively map the atomic connectivity and confirm the relative stereochemistry of the morpholine ring. The self-validating nature of the Karplus equation, specifically the reliance on large

coupling constants, serves as the ultimate proof of the cis-equatorial-equatorial conformation of the methyl substituents.

References

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